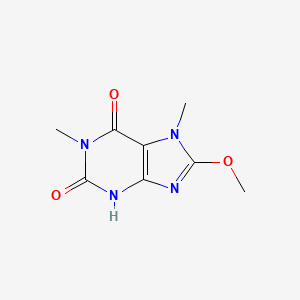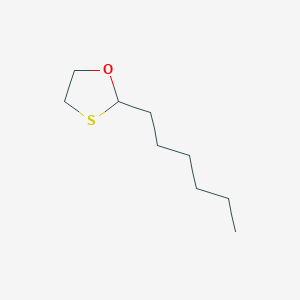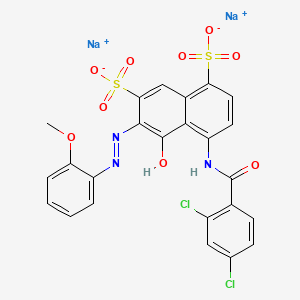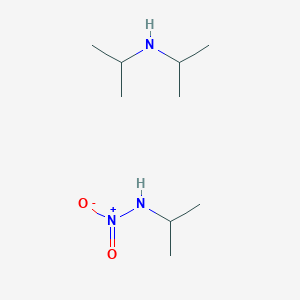![molecular formula C12H11N3O2 B14737180 2-[2-(Isoquinolin-5-yl)hydrazinylidene]propanoic acid CAS No. 6502-57-4](/img/structure/B14737180.png)
2-[2-(Isoquinolin-5-yl)hydrazinylidene]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(Isoquinolin-5-yl)hydrazinylidene]propanoic acid is a complex organic compound that belongs to the class of hydrazinylidene derivatives. This compound is characterized by the presence of an isoquinoline moiety attached to a hydrazinylidene group, which is further connected to a propanoic acid backbone. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry, organic synthesis, and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Isoquinolin-5-yl)hydrazinylidene]propanoic acid typically involves the reaction of isoquinoline derivatives with hydrazine and propanoic acid under controlled conditions. One common method involves the condensation of isoquinoline-5-carbaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then reacted with propanoic acid in the presence of a suitable catalyst to yield the target compound. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures (50-70°C) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure consistent reaction conditions and high yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-[2-(Isoquinolin-5-yl)hydrazinylidene]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazinylidene group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Amines or thiols in the presence of a base such as triethylamine at elevated temperatures (50-70°C).
Major Products Formed
Oxidation: Formation of oxo derivatives with increased oxidation state.
Reduction: Formation of reduced hydrazine derivatives with lower oxidation state.
Substitution: Formation of substituted derivatives with new functional groups replacing the hydrazinylidene group.
Wissenschaftliche Forschungsanwendungen
2-[2-(Isoquinolin-5-yl)hydrazinylidene]propanoic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-[2-(Isoquinolin-5-yl)hydrazinylidene]propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[2-(4-R-Benzoyl)hydrazinylidene]-4-oxobutanoic acids: These compounds share a similar hydrazinylidene structure but differ in the presence of a benzoyl group and a 4-oxobutanoic acid backbone.
2-(Isoquinolin-5-yl)propanoic acid: This compound lacks the hydrazinylidene group but retains the isoquinoline and propanoic acid moieties.
Uniqueness
2-[2-(Isoquinolin-5-yl)hydrazinylidene]propanoic acid is unique due to its specific combination of an isoquinoline moiety with a hydrazinylidene group and a propanoic acid backbone. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
6502-57-4 |
|---|---|
Molekularformel |
C12H11N3O2 |
Molekulargewicht |
229.23 g/mol |
IUPAC-Name |
2-(isoquinolin-5-ylhydrazinylidene)propanoic acid |
InChI |
InChI=1S/C12H11N3O2/c1-8(12(16)17)14-15-11-4-2-3-9-7-13-6-5-10(9)11/h2-7,15H,1H3,(H,16,17) |
InChI-Schlüssel |
BCOPCNJZMOKLAK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=NNC1=CC=CC2=C1C=CN=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(1-Adamantyl)-2-[[5-(2-fluoroanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]ethanone](/img/structure/B14737103.png)
![2-[Nitro(phenyl)methyl]-4-oxo-4-phenylbutanoic acid](/img/structure/B14737107.png)



![2-[(3-Bromoanilino)methyl]isoindole-1,3-dione](/img/structure/B14737138.png)



![3-[(Dimethylamino)methyl]-5-(2-methylbutan-2-yl)[1,1'-biphenyl]-2-ol](/img/structure/B14737152.png)



![[2-(4-Chlorophenyl)-1,3-dioxolan-4-yl]methyl acetate](/img/structure/B14737174.png)
